molecular formula C8H16N4 B13317683 1-(4-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine

1-(4-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine

Cat. No.: B13317683
M. Wt: 168.24 g/mol
InChI Key: JGBFBBPWXVFXII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and chemical biology. The unique structure of this compound makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the 1,2,3-triazole ring. The reaction conditions usually include a solvent such as dimethyl sulfoxide (DMSO) or water, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.

    Reduction: Sodium borohydride in methanol or ethanol is commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions, often in the presence of a base like triethylamine.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups.

Scientific Research Applications

1-(4-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of inhibiting enzymes involved in disease pathways.

    Medicine: Research has shown that derivatives of 1,2,3-triazoles have antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context, but common targets include enzymes involved in metabolic pathways and signal transduction.

Comparison with Similar Compounds

    1-(4-Methylpentan-2-yl)-1H-1,2,3-triazole: This compound shares the triazole ring but lacks the amine group, leading to different reactivity and applications.

    1-(4-Methylpentan-2-yl)-1H-1,2,4-triazole: The different positioning of nitrogen atoms in the ring alters its chemical properties and biological activity.

    1-(4-Methylpentan-2-yl)-1H-1,2,3-triazol-4-ol: The presence of a hydroxyl group instead of an amine changes its solubility and reactivity.

Uniqueness: 1-(4-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine is unique due to the presence of both the triazole ring and the amine group. This combination allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

IUPAC Name

1-(4-methylpentan-2-yl)triazol-4-amine

InChI

InChI=1S/C8H16N4/c1-6(2)4-7(3)12-5-8(9)10-11-12/h5-7H,4,9H2,1-3H3

InChI Key

JGBFBBPWXVFXII-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)N1C=C(N=N1)N

Origin of Product

United States

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